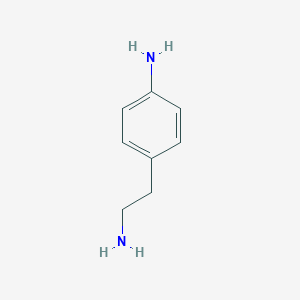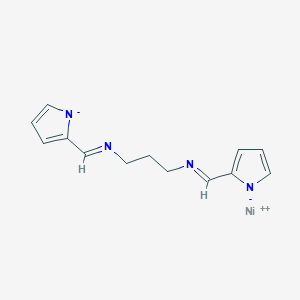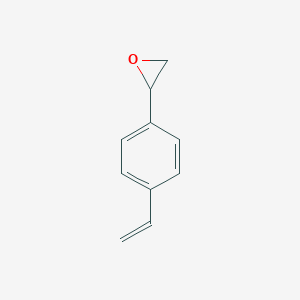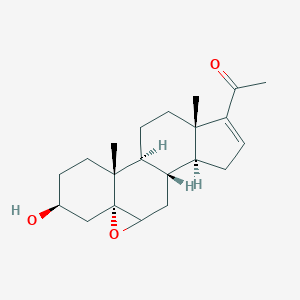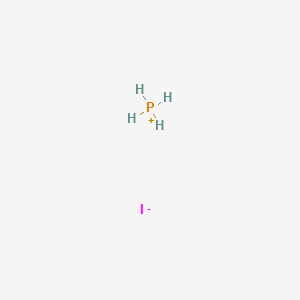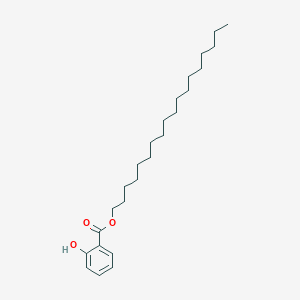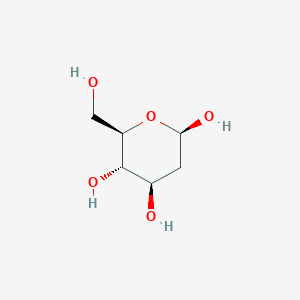
2-Deoxy-beta-d-arabino-hexopyranose
描述
2-Deoxy-beta-d-arabino-hexopyranose, also known as 2-Deoxy-D-glucose, is a glucose analog where the hydroxyl group at the second carbon is replaced by hydrogen. This modification results in a compound that mimics glucose but is not metabolized in the same way. It has significant applications in various fields, including medicine, biology, and chemistry.
Synthetic Routes and Reaction Conditions:
From Glucal and its Derivatives: One common method involves the reaction of glucal with reagents like trimethyl phosphite and trimethylsilyl triflate to yield 2-deoxy-hexopyranosyl derivatives.
From D-Glucose: Another method includes the reduction of D-glucose using specific catalysts and conditions to remove the hydroxyl group at the second carbon.
Ozonolysis of Tetrols: This method involves the ozonolysis of tetrols followed by reduction to yield 2-deoxy-D-glucose.
Industrial Production Methods:
- Industrial production often involves enzymatic synthesis due to its efficiency and specificity. Enzymes like glucose oxidase can be used to selectively oxidize glucose derivatives, followed by reduction to produce 2-deoxy-D-glucose .
Types of Reactions:
Reduction: It can be reduced further to form various derivatives, depending on the reagents and conditions used.
Substitution: The compound can participate in substitution reactions, particularly at the anomeric carbon, to form glycosidic bonds.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are commonly used.
Substitution: Glycosylation reactions often use catalysts like silver triflate (AgOTf) or boron trifluoride (BF3) under anhydrous conditions.
Major Products:
科学研究应用
2-Deoxy-beta-d-arabino-hexopyranose has a wide range of applications:
Chemistry: It is used as a building block in the synthesis of complex carbohydrates and glycosides.
Biology: It serves as a tool to study glucose metabolism and glycolysis, as it inhibits glycolytic enzymes.
Medicine: It has been explored as a potential therapeutic agent in cancer treatment due to its ability to inhibit glycolysis in cancer cells.
作用机制
2-Deoxy-beta-d-arabino-hexopyranose exerts its effects primarily by inhibiting glycolysis. It competes with glucose for uptake by glucose transporters and is phosphorylated by hexokinase to form 2-deoxy-D-glucose-6-phosphate. unlike glucose-6-phosphate, this compound cannot be further metabolized, leading to the inhibition of glycolytic enzymes and subsequent energy depletion in cells .
相似化合物的比较
2-Deoxy-alpha-d-arabino-hexopyranose: Another anomer of 2-deoxy-D-glucose with similar properties but different spatial configuration.
3,6-Anhydro-2-deoxy-alpha-d-arabino-hexofuranose: A derivative with an additional anhydro ring structure.
3,6-Anhydro-2-deoxy-beta-d-arabino-hexofuranose: Similar to the above but with a different anomeric configuration.
Uniqueness:
- 2-Deoxy-beta-d-arabino-hexopyranose is unique due to its specific inhibition of glycolysis, making it a valuable tool in cancer research and treatment . Its structural similarity to glucose allows it to be used in various biochemical studies without being metabolized in the same way, providing insights into glucose metabolism and energy production .
属性
IUPAC Name |
(2R,4R,5S,6R)-6-(hydroxymethyl)oxane-2,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O5/c7-2-4-6(10)3(8)1-5(9)11-4/h3-10H,1-2H2/t3-,4-,5-,6+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMMURAAUARKVCB-KAZBKCHUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(OC1O)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]([C@H](O[C@H]1O)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13299-16-6 | |
| Record name | beta-D-2-Deoxyglucopyranose | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013299166 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | .BETA.-D-2-DEOXYGLUCOPYRANOSE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S3K52E8TIJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


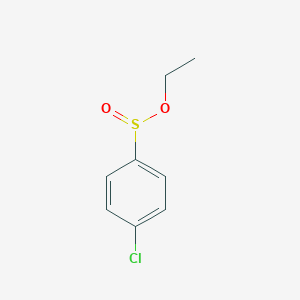
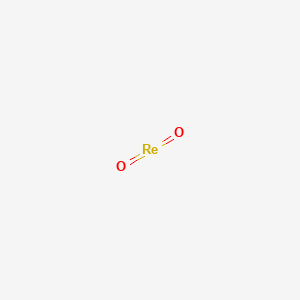
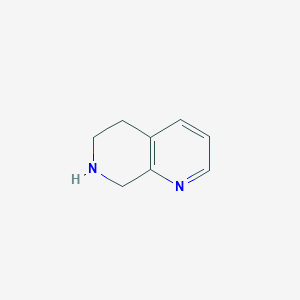
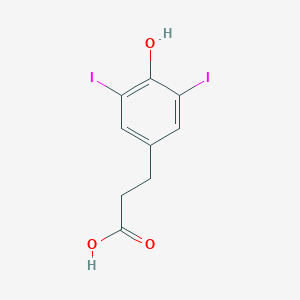
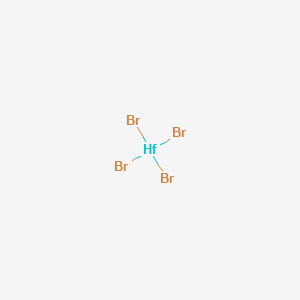
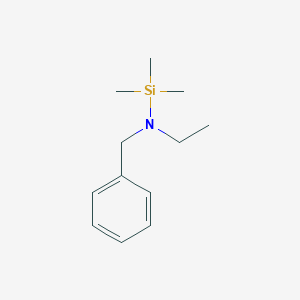
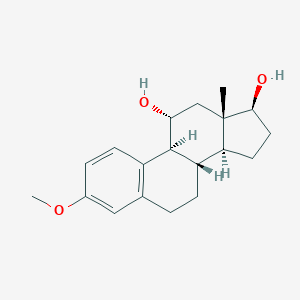
![methyl 2-[2-amino-N-[3-(dimethylamino)propyl]anilino]benzoate](/img/structure/B83112.png)
